molecular formula C9H15Br6O4P B13840566 Tris(2,3-dibromopropyl) Phosphate-d15 CAS No. 157801-77-9

Tris(2,3-dibromopropyl) Phosphate-d15

Cat. No.: B13840566
CAS No.: 157801-77-9
M. Wt: 712.7 g/mol
InChI Key: PQYJRMFWJJONBO-BXSQCBKHSA-N
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Description

Tris(2,3-dibromopropyl) Phosphate-d15 is a deuterium-labeled stable isotope of the flame retardant Tris(2,3-dibromopropyl) phosphate (Tris-BP). This compound is primarily valued as an internal standard in analytical chemistry, enabling precise quantification and tracking of the parent compound in complex biological and environmental samples via techniques such as GC-MS or LC-MS. Its application is critical in modern toxicology studies investigating the metabolic fate of Tris-BP, which is a recognized mutagen and IARC Group 2A carcinogen (probable human carcinogen) . Research has elucidated that the metabolic activation of Tris-BP leads to the formation of the potent mutagen, 2-bromoacrolein . Studies using deuterated analogs, including this compound, have demonstrated a significant deuterium isotope effect, confirming that the primary mechanism involves initial oxidative dehalogenation at the C-3 position, followed by a beta-elimination reaction . This makes the deuterated compound an essential tool for delineating specific metabolic pathways and kinetic isotope effects in in vitro systems (e.g., hepatic microsomes) and in vivo models. Historically, Tris-BP was used as a flame retardant in textiles like children's sleepwear and in plastics before being banned in many countries due to its toxicity . Today, this compound is for research use only (RUO) in environmental monitoring, legacy pollution studies, and mechanistic toxicology to assess the persistence and health risks of this contaminant. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157801-77-9

Molecular Formula

C9H15Br6O4P

Molecular Weight

712.7 g/mol

IUPAC Name

tris(2,3-dibromo-1,1,2,3,3-pentadeuteriopropyl) phosphate

InChI

InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D

InChI Key

PQYJRMFWJJONBO-BXSQCBKHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])Br)Br)OC([2H])([2H])C([2H])(C([2H])([2H])Br)Br

Canonical SMILES

C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br

Origin of Product

United States

Advanced Analytical Methodologies for Environmental Monitoring and Quantification of Tris 2,3 Dibromopropyl Phosphate and Its Analogs

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical first step in the analytical workflow, aiming to isolate and concentrate the target analytes from the sample matrix while removing interfering substances. The choice of technique depends heavily on the nature of the environmental matrix being analyzed.

Water: Solid-phase extraction (SPE) is a commonly employed technique for extracting TDBPP from water samples. This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte. The TDBPP is then eluted from the cartridge using a small volume of an organic solvent, such as acetonitrile. This process effectively concentrates the analyte and removes water-soluble interfering compounds. google.com

Sediment and Soil: For solid matrices like sediment and soil, various extraction techniques are utilized. Pressurized liquid extraction (PLE) is an efficient method that uses elevated temperatures and pressures to enhance the extraction of analytes into a solvent. cuny.edu Other common methods include microwave-assisted extraction (MAE) and ultrasonication, which use microwave energy or high-frequency sound waves, respectively, to facilitate the transfer of the analyte from the solid matrix into the extraction solvent. nih.govnih.gov Solvent selection is crucial, with mixtures like n-hexane/acetone being effective for extracting organophosphate flame retardants. nih.gov

Air Particulates: The analysis of TDBPP in the atmosphere involves the collection of both gas-phase and particle-bound fractions. High-volume air samplers are typically used, equipped with filters (e.g., quartz or glass fiber) to capture particulate matter and an adsorbent material like polyurethane foam (PUF) to trap the gas-phase compounds. aaqr.org Subsequent extraction of the filters and adsorbents is then performed using appropriate solvents.

The analysis of TDBPP in biological tissues, such as those from fish or mussels, requires rigorous extraction methods to separate the analyte from the complex matrix of lipids, proteins, and other biological components. aaqr.orgnih.gov Microwave-assisted extraction combined with gel permeation chromatography (GPC) has been used for the analysis of organophosphate flame retardants in biological samples. nih.gov GPC is particularly useful for removing high-molecular-weight interferences like lipids. nih.gov Another approach is matrix solid-phase dispersion (MSPD), which involves blending the sample with a solid support and a clean-up sorbent before elution of the target analytes. unit.no This technique has been successfully applied to the analysis of various organophosphate flame retardants in sludge. unit.no

Following initial extraction, a clean-up step is often necessary to remove co-extracted interfering substances that could affect the accuracy and sensitivity of the subsequent analysis. Solid-phase extraction (SPE) cartridges containing materials like florisil (B1214189) or silica (B1680970) gel are commonly used for this purpose. nih.govnih.gov For instance, a florisil cartridge can be used to purify extracts from textile samples. nih.gov In the analysis of sediment, an inline cleaning procedure can be employed where materials used in the extraction process are cleaned within the extraction cell to minimize background contamination. cuny.edu Enrichment procedures, such as concentrating the eluate from an SPE column, are vital for detecting the low concentrations of TDBPP typically found in environmental samples. google.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical process, separating the target analyte from other compounds in the extract before detection. Both gas chromatography (GC) and liquid chromatography (LC) are widely used for the analysis of TDBPP.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the quantification of TDBPP. nih.gov For accurate and sensitive analysis, deuterated internal standards like TDBPP-d15 are often used. nih.gov However, a significant challenge with GC analysis of TDBPP is its thermal decomposition in the hot injector and column. nih.gov This can lead to inaccurate quantification. To mitigate this, modifications such as using a quartz liner in the injection port and a shorter column have been explored. nih.gov Despite these challenges, GC-MS based methods have been developed with low detection limits, for example, 0.3 μg/g for TDBPP in textile products. nih.gov

Table 1: Selected GC-MS Methods for TDBPP Analysis

MatrixExtraction MethodClean-upDetection LimitRecovery (%)
TextilesMethanol ExtractionFlorisil Cartridge1.0 μg/mL~100
TextilesEthyl Acetate (B1210297) ExtractionNot specified0.3 μg/g66-108

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offers a robust alternative to GC for TDBPP analysis. google.comjst.go.jp LC methods avoid the high temperatures that can cause thermal degradation of TDBPP. google.com Reverse-phase HPLC methods using a C18 or a specialized reverse-phase column like Newcrom R1 have been developed. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile, water, and an acid like formic or phosphoric acid. sielc.comsielc.com LC-MS/MS methods provide high selectivity and sensitivity, with detection limits for TDBPP reported to be as low as 0.87 µg/g in textile products. jst.go.jp A study on detecting TDBPP in textiles using HPLC with a diode-array detector (DAD) reported a limit of detection of 1.0 mg/kg. scientific.net

Table 2: Selected LC-MS/MS Methods for TDBPP Analysis

MatrixExtraction MethodDetection LimitRecovery (%)
TextilesAcetone under acidic conditions, replaced with acetonitrile0.87 µg/g83.7–120.8
WaterSolid-Phase Extraction0.195 ug/L (instrumental)>80

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the definitive method for the detection and quantification of Tris(2,3-dibromopropyl) Phosphate (B84403) (TDBPP) and its analogs in various matrices. The choice of ionization technique is paramount and depends on the analyte's properties and the desired analytical outcomes.

Electron Ionization (EI) and Chemical Ionization (CI) for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. However, its application to TDBPP is complicated by the compound's thermal lability.

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. scioninstruments.comchromatographyonline.com This process induces extensive fragmentation, creating a unique mass spectrum that serves as a fingerprint for compound identification. scioninstruments.comchromatographyonline.com While EI is a universal method that generates reproducible fragmentation patterns, it can be problematic for TDBPP. scioninstruments.com Studies have shown that TDBPP can undergo thermal decomposition in the hot GC injection port and column. nih.govresearchgate.net This degradation leads to inconsistent analytical results and difficulty in obtaining a distinct molecular ion peak, which is crucial for determining the molecular weight. scioninstruments.comnih.gov

Chemical Ionization (CI) offers a "softer" alternative to EI. scioninstruments.comlibretexts.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized. scioninstruments.comlibretexts.org These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, forming a protonated molecule ([M+H]⁺). scioninstruments.comgcms.cz This process imparts less energy to the analyte, resulting in minimal fragmentation and a more prominent molecular ion or quasi-molecular ion. scioninstruments.comlibretexts.org The use of CI can help to overcome the thermal decomposition issues seen with EI-GC-MS, allowing for more reliable molecular weight determination of TDBPP. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for analyzing thermally labile compounds like TDBPP as it avoids the high temperatures associated with GC. jst.go.jpjst.go.jp ESI and APCI are the most common atmospheric pressure ionization sources used in LC-MS. americanlaboratory.com

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds. libretexts.orgamericanlaboratory.com It generates ions directly from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. libretexts.org

Atmospheric Pressure Chemical Ionization (APCI) is complementary to ESI and is well-suited for less polar, neutral molecules that are volatile enough to be vaporized. jfda-online.comunt.edu In APCI, the LC eluent is passed through a heated nebulizer, converting it into a fine mist. jfda-online.com A corona discharge needle then ionizes the solvent vapor, which in turn ionizes the analyte molecules through chemical reactions. Like ESI, APCI is a soft ionization technique that generally produces quasi-molecular ions. unt.edu Both ESI and APCI have been successfully applied to the analysis of organophosphate flame retardants, including TDBPP, providing a robust alternative to GC-MS. jst.go.jpnih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry, or MS/MS, significantly enhances the selectivity and sensitivity of analysis, particularly in complex matrices like environmental samples. jst.go.jpresearchgate.net This technique, often performed on triple quadrupole or ion trap mass spectrometers, involves multiple stages of mass analysis.

In a typical MS/MS experiment for quantification, a specific precursor ion (often the molecular or protonated molecular ion) of the target analyte is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion resulting from the fragmentation is monitored by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, leading to lower detection limits and higher confidence in analyte identification. jfda-online.com For halogenated organophosphorus flame retardants like TDBPP, the fragmentation process is influenced by the bromine and chlorine isotopes, which produce unique ion clusters. mdpi.com The development of LC-MS/MS methods has enabled highly sensitive and selective quantification of TDBPP in various samples, including textiles and environmental matrices. jst.go.jpnih.gov

Application of Tris(2,3-dibromopropyl) Phosphate-d15 as Internal Standard and Surrogate Standard

To ensure the accuracy and reliability of quantitative analysis, especially at trace levels, isotopically labeled standards are indispensable. This compound (TDBPP-d15) is a deuterated analog of TDBPP that serves this crucial purpose.

As a surrogate standard , TDBPP-d15 is added to a sample at the very beginning of the analytical procedure. researchgate.netjst.go.jpnih.gov Because it is chemically almost identical to the native TDBPP, it behaves similarly during extraction, cleanup, and analysis. By measuring the recovery of the surrogate standard, analysts can correct for losses of the target analyte during sample preparation. nih.gov This is vital for accounting for matrix effects and procedural inefficiencies.

As an internal standard , TDBPP-d15 is added to the sample extract just before instrumental analysis. It is used to correct for variations in instrument response and injection volume. By comparing the signal of the native TDBPP to the known concentration of the co-eluting TDBPP-d15, precise quantification can be achieved. The use of TDBPP-d15 as a surrogate or internal standard is a key component of robust analytical methods for TDBPP, providing greater accuracy and precision in quantification. researchgate.netjst.go.jpnih.govresearchgate.net

Method Validation and Quality Assurance/Quality Control (QA/QC)

Rigorous method validation and the implementation of stringent quality assurance/quality control (QA/QC) protocols are essential for generating reliable and defensible analytical data. These processes ensure that an analytical method is fit for its intended purpose.

Evaluation of Linearity, Sensitivity, and Recovery Using Deuterated Standards

Method validation involves assessing several key performance characteristics, including linearity, sensitivity (limits of detection and quantification), and recovery. fda.goveuropa.eu The use of deuterated standards like TDBPP-d15 is integral to these evaluations.

Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specific range. europa.eu Calibration curves are generated by analyzing a series of standards at different concentrations. Studies have shown excellent linearity for TDBPP analysis using TDBPP-d15 as an internal standard. jst.go.jpnih.gov

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Modern analytical methods using LC-MS/MS and TDBPP-d15 have achieved very low detection limits for TDBPP. jst.go.jpnih.gov

Recovery assesses the efficiency of the entire analytical procedure, from extraction to final measurement. europa.eu It is determined by spiking blank samples with a known amount of the analyte and the surrogate standard (TDBPP-d15) and measuring the amount retrieved. Acceptable recovery rates, typically within a range of 70-120%, indicate that the method effectively extracts and analyzes the target compound from the sample matrix. nih.gov Research has demonstrated satisfactory recovery for TDBPP across various materials when using methods incorporating deuterated standards. jst.go.jpnih.gov

The following tables summarize performance data from analytical methods utilizing TDBPP-d15.

Table 1: Linearity and Sensitivity Data for TDBPP Analysis This is an interactive table. You can sort and filter the data by clicking on the column headers.

Analytical Method Linearity Range (µg/mL) Limit of Detection (LOD) (µg/g) Reference
LC-MS/MS 0.01–2.0 0.87 jst.go.jp

Table 2: Recovery Data for TDBPP Analysis in Textile Products This is an interactive table. You can sort and filter the data by clicking on the column headers.

Analytical Method Sample Matrix Recovery (%) Relative Standard Deviation (%) Reference
LC-MS/MS Various Textiles 83.7–120.8 Not Specified jst.go.jp

Table 3: List of Compounds

Compound Name Abbreviation
Tris(2,3-dibromopropyl) Phosphate TDBPP
This compound TDBPP-d15
Tris(1-aziridinyl) phosphine (B1218219) oxide APO
Bis(2,3-dibromopropyl) phosphate BDBPP
Bis(2,3-dibromopropyl) phosphate-d10 BDBPP-d10
Tris(1,3-dichloropropyl-2) phosphate
Tris(2-chloroethyl) phosphate TCEP
Tri(chloropropyl) phosphate TCPP
Tripropyl phosphate TPrP
2-ethylhexyl diphenyl phosphate EHDPP
Tricresyl phosphate TCrP
Tris-(1-chloro-2-propyl)phosphate TCPP
Tri-n-butyl phosphate TnBP
Tris(1,3-dichloro-2-propyl) phosphate TDCPP
Triphenyl phosphate TPP
Bis (1,3-dichloro-2-propyl) phosphate BDCPP
Diphenyl phosphate DPP

Assessment of Detection and Quantification Limits

The accurate environmental monitoring of Tris(2,3-dibromopropyl) phosphate (TDBPP) and its isotopically labeled analog, this compound (TDBPP-d15), which is often used as a surrogate standard for quantification, relies on analytical methods with sufficiently low detection and quantification limits. nih.gov Various techniques, primarily based on chromatography coupled with mass spectrometry, have been developed to achieve the necessary sensitivity for different environmental matrices.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method. For instance, a GC-MS based method developed for the quantification of TDBPP in textile products reported a detection limit of 0.3 μg/g. nih.gov In this method, the use of TDBPP-d15 as a surrogate standard ensures greater accuracy and sensitivity. nih.gov Another study examining an analytical method for TDBPP in textiles using gas chromatography with a flame photometric detector (GC/FPD) established a detection limit of 1.0 μg/mL. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity and specificity. A study developing a simultaneous analysis for three flame retardants, including TDBPP, in textile products using LC-MS/MS reported a limit of detection of 0.87 µg/g for TDBPP. jst.go.jp This method also utilized TDBPP-d15 as a surrogate standard to improve accuracy. jst.go.jp The sensitivity of this LC-MS/MS method was found to be 9.2 times greater than the current detection limits stipulated by some regulations. jst.go.jp For water samples, a method using ultra-high performance liquid chromatography-triple quadrupole mass spectrometry has been developed, which provides high selectivity and sensitivity for the determination of TDBPP. google.com

The choice of analytical method and the sample matrix significantly influence the achievable detection and quantification limits. The development of these sensitive methods is crucial for monitoring trace levels of these compounds in the environment and ensuring compliance with regulations. nih.gov

Table 1: Comparison of Detection Limits for Tris(2,3-dibromopropyl) Phosphate (TDBPP) using different analytical methods.

Analytical MethodMatrixDetection LimitReference
GC-MSTextiles0.3 µg/g nih.gov
LC-MS/MSTextiles0.87 µg/g jst.go.jp
GC/FPDTextiles1.0 µg/mL nih.gov

Inter-laboratory Harmonization and Proficiency Testing

Ensuring the reliability and comparability of data on brominated flame retardants (BFRs) across different laboratories is essential for accurate risk assessment and effective regulatory policy. uea.ac.uk Inter-laboratory harmonization and proficiency testing (PT) schemes are critical tools for achieving this goal. uea.ac.uk These programs assess the analytical performance of participating laboratories and promote the adoption of harmonized analytical criteria. uea.ac.ukresearchgate.net

Several organizations have conducted proficiency tests for the determination of BFRs in various matrices, such as plastics, food, and feed. researchgate.neteuropa.eufapas.com For example, a proficiency test for the determination of BFRs in plastic highlighted the challenges laboratories face in providing consistent results, with satisfactory z-scores ranging from 61% to 88%. researchgate.net The study identified critical experimental parameters, such as sample grinding and extraction techniques (e.g., Soxhlet extraction), as being crucial for obtaining reliable results. europa.eu

Proficiency tests often involve the analysis of a test material, such as granulated poly(ethylene terephthalate) fortified with BFRs or naturally contaminated materials like cod liver oil. europa.eufapas.com The results from participating laboratories are then compared to an assigned value, and performance is typically rated using z-scores. researchgate.net The standard deviation for proficiency assessment is often set at a certain percentage (e.g., 25%) of the assigned value. researchgate.net

Emerging Analytical Technologies and Future Perspectives

Non-Target Screening Approaches for Related Compounds

Traditional targeted analysis methods for TDBPP and its analogs are limited to a predefined list of compounds. However, the environmental reality is often a complex mixture of parent compounds, impurities, byproducts, and degradation products. nih.gov Non-target screening (NTS) approaches, utilizing high-resolution mass spectrometry (HRMS), have emerged as powerful tools for identifying previously unknown or unexpected brominated compounds in various matrices. nih.govinformahealthcare.com

Techniques such as Direct Analysis in Real Time ionization coupled to HRMS (DART-HRMS) allow for the rapid screening of samples with minimal preparation, making it suitable for identifying BFRs in materials like food contact articles. informahealthcare.com Furthermore, advanced data analysis strategies are being developed to sift through the complex data generated by HRMS. One such approach combines a simplified isotope pattern recognition with mass defect cluster analysis to specifically recognize halogenated compounds. researchgate.net This methodology has been successfully applied to identify a complex mixture of brominated chemicals in plastic casings of electronic devices containing tetrabromobisphenol A (TBBPA), revealing numerous impurities, byproducts, or degradation products. nih.govresearchgate.net

Passive Sampling Device Applications for Environmental Concentration Assessment

Passive sampling offers a cost-effective and time-integrating approach to monitoring the freely dissolved concentrations of TDBPP and other BFRs in the environment, particularly in water and air. nih.govnih.gov These devices accumulate contaminants from the surrounding medium over a period of time, providing a measure of the average concentration. documentsdelivered.com

Various types of passive samplers have been developed and calibrated for monitoring BFRs. Silicone rubber (SR) passive samplers have been used to successfully detect TDBPP at concentrations of 100 to 200 pg/L in Arctic rivers, demonstrating their utility for monitoring in remote locations. nih.gov For monitoring in river water, the ceramic dosimeter passive sampling device with a hydrophilic-lipophilic balance (HLB) sorbent has also been assessed, although in one study it did not detect BFRs while successfully measuring organophosphorus flame retardants. documentsdelivered.com

For air monitoring, particularly indoors, polyurethane foam (PUF) disks and Sorbent Impregnated PUF (SIP) disks have been characterized for the uptake of BFRs. nih.gov Studies have established generic sampling rates for these devices, recommending the use of partially sheltered housings to maximize chemical uptake in low air-flow indoor environments. nih.gov The deployment period for these samplers is typically around one month. nih.gov The application of passive sampling technologies is a significant advancement in environmental monitoring, providing valuable data on the long-term presence and transport of persistent organic pollutants like TDBPP.

Table 2: Applications of Passive Sampling Devices for Brominated Flame Retardants.

Passive Sampler TypeTarget EnvironmentTarget AnalytesReference
Silicone Rubber (SR)River WaterTris(2,3-dibromopropyl) phosphate (TDBPP), other organophosphorus flame retardants nih.gov
Ceramic Dosimeter with HLBRiver WaterBrominated flame retardants (BFRs), Organophosphorus flame retardants (OPFRs) documentsdelivered.com
Polyurethane Foam (PUF) DisksIndoor AirBrominated flame retardants (BFRs), Phthalates nih.gov
Sorbent Impregnated PUF (SIP) DisksIndoor AirBrominated flame retardants (BFRs), Phthalates nih.gov

Environmental Occurrence, Spatiotemporal Distribution, and Levels of Tris 2,3 Dibromopropyl Phosphate

Global and Regional Distribution Patterns in Abiotic Compartments

Atmospheric Concentrations and Transport

TDBPP can be released into the atmosphere, where it is expected to exist primarily in the vapor phase. nih.gov Historical air sampling from 1976 and 1977 at two industrial facilities in the U.S. that synthesized organobromine compounds detected TDBPP at concentrations ranging from 44 to 85 ng/m³. nih.govnih.gov In 1979, it was also detected in the air in Arkansas, though the specific concentration was not quantified. nih.govnih.gov

Once in the atmosphere, TDBPP is subject to reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 14 hours. nih.gov Despite this relatively short atmospheric half-life, its detection in remote areas suggests the potential for long-range transport. aaqr.orgenvirocomp.com Organophosphate flame retardants (OPFRs), including halogenated types like TDBPP, can partition onto particulate matter (PM2.5), which facilitates migration to remote regions. aaqr.orgnih.gov

Aquatic System Concentrations (Rivers, Lakes, Oceans, Wastewater)

TDBPP enters aquatic systems through various pathways, including leaching from products and industrial effluent. healthvermont.govwho.int Laundering of fabrics treated with TDBPP has been identified as a source of its release into wastewater. healthvermont.gov Consequently, the compound has been detected in wastewater sludge and various bodies of water. healthvermont.gov

A 2014-2015 survey of rivers in the Arctic region detected freely dissolved TDBPP at concentrations of 100 to 200 pg/L in two Norwegian and Russian rivers. nih.gov This finding in a remote region indicates that the compound is still in use and subject to environmental transport. nih.gov In China, TDBPP was detected in seawater samples collected from the Yellow and East China Seas. healthvermont.gov However, earlier studies in Japan in 1975, which analyzed 20 water samples, did not detect the compound, with a determination limit of 1 µg/L. who.int

When released into surface water, TDBPP is expected to volatilize. nih.gov Its estimated volatilization half-life is about 4 days in a model river and 38 days in a model lake. nih.gov

Sediment and Soil Concentrations

Due to its chemical properties, TDBPP is expected to bind strongly to soil and sediment, with very slow leaching into groundwater. nih.govnih.gov This leads to its accumulation in these environmental compartments. In 1979, TDBPP was identified in soil samples in Arkansas, although the levels were not quantified. nih.govwho.int

More recent studies have provided specific concentration data. In the Jiulong River Estuary and the adjacent western Taiwan Strait, TDBPP concentrations in sediments ranged from 0 to 20 ng/g. mdpi.com A study of sediments from the Lianjiang River, located in an e-waste dismantling area in China, found TDBPP concentrations ranging from 220 to 14,000 ng/g dry weight (dw). gdut.edu.cn In contrast, samples from the Xiaoqing River, near a flame retardant production base, had much lower concentrations, from 4.15 to 31.5 ng/g dw. gdut.edu.cn Early monitoring in Japan in 1975 did not detect TDBPP in 20 sediment samples, with a determination limit between 0.4 and 10 mg/kg. who.int

Occurrence in Indoor Dust and Air as an Environmental Reservoir

Indoor environments serve as significant reservoirs for TDBPP due to its use in a wide range of consumer products, including furniture, electronics, and textiles. forbes.com The chemical can leach from these products and accumulate in indoor dust and air.

A California study that analyzed household dust collected in 2006 and again in 2011 found TDBPP in 75% of the homes tested. healthvermont.govforbes.com Studies have shown that concentrations of organophosphate flame retardants, including TDBPP, can be high in indoor dust, often on the same order of magnitude as previously used polybrominated diphenyl ethers (PBDEs). nih.gov In some cases, concentrations can reach levels of several micrograms per gram of dust. nih.gov The presence of TDBPP in over a third of American couches highlights a major source of indoor contamination. forbes.com

Concentrations of Tris(2,3-dibromopropyl) Phosphate (B84403) in Abiotic Compartments
MatrixLocationYear(s) of SamplingConcentration Range
AtmosphereU.S. Industrial Facilities1976-197744 - 85 ng/m³
River WaterArctic (Norway/Russia)2014-2015100 - 200 pg/L
SedimentJiulong River Estuary, China-0 - 20 ng/g
SedimentLianjiang River, China (E-waste site)-220 - 14,000 ng/g dw
Indoor DustCalifornia, USA2006 & 2011Detected in 75% of homes

Presence in Biotic Matrices (Non-Human)

Concentrations in Aquatic Biota (e.g., Fish, Bivalves, Invertebrates)

The presence of TDBPP in aquatic systems leads to its uptake and bioaccumulation in organisms. nih.govnih.gov Its properties suggest a potential for accumulation in the food chain. researchgate.net

A study in Laizhou Bay, North China, analyzed various marine organisms for a suite of organophosphate esters, including TDBPP. researchgate.net The total concentrations of these compounds in organisms, which included 10 fish and 9 invertebrate species, ranged from 21.1 to 3,510 ng/g lipid weight. researchgate.net The study noted that benthic fish tended to accumulate more of these flame retardants than pelagic fish and invertebrates, likely due to their proximity to contaminated sediments. researchgate.net Another study detected TDBPP in carp (B13450389) tissues at concentrations ranging from 51.10 to 1,899.00 ng/g. nih.gov The bioaccumulation in aquatic life highlights a significant pathway for the transfer of this contaminant through marine and freshwater food webs. nih.govnih.gov

Concentrations of Tris(2,3-dibromopropyl) Phosphate in Biotic Matrices
MatrixOrganism TypeLocationConcentration Range
TissueMarine Organisms (Fish & Invertebrates)Laizhou Bay, China21.1 - 3,510 ng/g lipid weight (for total OPEs)
TissueCarp (Cyprinus carpio)-51.10 - 1,899.00 ng/g

Concentrations in Terrestrial Biota (e.g., Earthworms)

Spatial and Temporal Trends in Environmental Concentrations

The environmental presence of TDBPP has been documented across different locations and times, though a continuous global trend is not well-established due to its production ceasing in many regions.

Historically, TDBPP was detected in the air and soil in the United States during the 1970s when it was in widespread use. who.intnih.gov For example, air samples collected between 1976 and 1977 at two industrial facilities involved in synthesizing organobromine compounds showed TDBPP concentrations ranging from 44 to 85 ng/m³. nih.gov In 1979, it was detected, though not quantified, in air and soil samples in Arkansas. nih.govhealthvermont.gov In contrast, samples from various water and soil sources in Japan during the same period did not show detectable levels of the compound. who.intnih.gov

More recent studies have indicated the persistence and long-range transport of TDBPP. Despite being banned for use in textiles in the 1970s, it has been detected in remote locations. A 2014–2015 survey found TDBPP at levels of 100 to 200 pg/L in two Arctic rivers, suggesting ongoing, albeit low-level, release into the environment or atmospheric deposition. nih.govresearchgate.net TDBPP has also been found in household dust; a California study detected it in 75% of dust samples collected in both 2006 and 2011. healthvermont.gov

The U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI) provides some temporal data on releases. After no reported releases in 1998, the TRI recorded releases of 10 pounds in 2000 and 260 pounds in 2001. nih.govnih.gov

Table 1: Reported Environmental Detections of Tris(2,3-dibromopropyl) Phosphate

LocationMediumYear(s) of SamplingConcentration Range
Industrial Facilities, USAAir1976-197744 - 85 ng/m³
Arkansas, USAAir & Soil1979Detected (Not Quantified)
California, USAHousehold Dust2006 & 2011Detected in 75% of samples
Arctic Rivers (Norway/Russia)Water2014-2015100 - 200 pg/L

Environmental Source Identification and Emission Pathways

Historical Emission Sources from Manufacturing and Product Applications

The primary historical source of TDBPP emissions was its production and use as an additive flame retardant. First commercially produced in the United States in 1959, its production peaked in the 1970s. nih.govnih.gov In 1975, U.S. production was estimated to be between 4,100 and 5,400 metric tons. who.int

Major emission sources during this period included:

Manufacturing Facilities: Plants that synthesized TDBPP were a primary source of release. Companies involved in its production prior to its ban included Great Lakes Chemical Corporation and Velsicol Chemical Corporation. epa.gov

Textile Finishing Plants: TDBPP was widely applied to synthetic textiles, particularly polyester (B1180765) and acetate (B1210297) fabrics used in children's sleepwear. nih.govwho.int Environmental release occurred from these textile-finishing plants. who.intnih.gov The treated garments could contain 5% to 10% TDBPP by weight. nih.govnih.gov

Plastics and Foam Industries: It was also used as a flame retardant in polyurethane foams, plastics, and resins. nih.gov Occupational exposures may have occurred in these industries. who.int

In 1976, the U.S. EPA estimated that as much as 10% of the TDBPP produced in the country entered the environment directly from textile plants and laundries. nih.govnih.gov

Current Release Pathways from Waste Streams and Consumer Products

Although large-scale production of TDBPP has ceased, it can still be released into the environment from products manufactured before its ban and from waste streams.

Leaching from Consumer Products: TDBPP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix of the material. This allows it to leach out over time. A significant pathway for its release has been the laundering of treated fabrics. healthvermont.govepa.gov Studies showed that TDBPP could be leached from sleepwear into wash water. healthvermont.gov

Waste Disposal: The remainder of the TDBPP produced was primarily disposed of as solid waste. nih.govnih.gov This suggests that landfills containing old consumer products, such as textiles, furniture foam, and plastics treated with TDBPP, could be a long-term, low-level source of environmental release through leachate.

Wastewater: The compound has been detected in wastewater sludge at treatment plants, indicating that leaching from various sources continues to enter the wastewater stream. healthvermont.gov

Source Apportionment Studies in Contaminated Environments

Specific source apportionment studies that quantitatively distinguish between different environmental sources of TDBPP are scarce in the available literature. However, the general understanding from historical data and environmental monitoring points to two main categories of sources:

Industrial Point Sources: Historically, manufacturing and processing plants were the most significant point sources of TDBPP contamination in their immediate vicinity.

Diffuse Non-Point Sources: Currently, the primary sources are diffuse and relate to the lifecycle of consumer products. These include the continued leaching from products still in use, disposal in landfills, and releases from wastewater systems. The detection of TDBPP in remote areas like the Arctic suggests that long-range atmospheric transport from these diffuse sources also contributes to its widespread, low-level presence. nih.govresearchgate.net

Environmental Fate, Transport, and Transformation Pathways of Tris 2,3 Dibromopropyl Phosphate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photolysis) and water (hydrolysis).

Direct photolysis, the breakdown of a chemical by direct absorption of solar radiation, is not considered a major degradation pathway for TDBPP. The compound is stable in sunlight as it does not significantly absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface.

However, TDBPP is susceptible to indirect photolysis in the atmosphere. When released into the air, it is expected to exist primarily in the vapor phase and react with photochemically-produced hydroxyl radicals (•OH). This reaction is a significant atmospheric transformation process. The estimated rate constant for this vapor-phase reaction is 2.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to a relatively short atmospheric half-life, indicating that TDBPP that partitions to the atmosphere will be degraded fairly quickly. nih.gov

Table 1: Atmospheric Photolysis Data for TDBPP

ParameterValueConditionsReference
ReactionVapor-phase reaction with hydroxyl radicals (•OH)Atmospheric nih.gov
Estimated Rate Constant2.8 x 10⁻¹¹ cm³/molecule-sec25°C nih.gov
Estimated Atmospheric Half-life~13 hoursAssuming •OH concentration of 5 x 10⁵ radicals/cm³ nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of TDBPP to hydrolysis is highly dependent on the pH of the surrounding environment. The compound is generally stable under neutral and acidic conditions. nih.gov However, under basic (alkaline) conditions, hydrolysis can occur, though it is not considered a rapid environmental fate process. nih.gov

Research indicates that the hydrolysis likely involves the cleavage of the carbon-bromine (C-Br) bonds on the propyl groups rather than the phosphate (B84403) ester bonds. nih.gov A specific study measuring its stability in buffered solutions found that while recoveries were high at neutral pH, degradation was observed at pH 9. nih.gov

Table 2: Hydrolysis Data for TDBPP

pH ConditionStability / RateReference
AcidicGenerally stable nih.gov
NeutralGenerally stable nih.gov
Basic (pH 9)Half-life of approximately 14.7 days nih.gov

Beyond hydrolysis, the primary chemical transformation process for TDBPP in the environment is its reaction with hydroxyl radicals in the atmosphere, as detailed in the photolysis section. When released to soil, TDBPP is expected to bind strongly to soil and sediment particles, which limits its mobility and potential for other transformation processes in the aqueous phase. nih.gov Leaching into groundwater is expected to be very slow. nih.gov In surface water, volatilization can also be a transport pathway, with estimated half-lives of 4 days in a model river and 38 days in a lake. nih.gov

Biotic Degradation and Biotransformation in Environmental Systems (Non-Human)

Biotic processes involve the transformation of a chemical by living organisms, from microbes to complex animals.

Standard tests indicate that TDBPP is not readily biodegradable. nih.gov For instance, in a modified Sturm Test, no significant carbon dioxide production was observed over 28 days, suggesting the compound resists mineralization by the tested microbial inoculum. nih.gov

Despite its resistance to ready biodegradation, studies have shown that TDBPP can be degraded under specific conditions, particularly in the presence of acclimated microbial populations like those found in activated sludge from wastewater treatment plants. nih.gov One study using ¹⁴C-labeled TDBPP in a laboratory activated sludge system demonstrated its biodegradation. Another early study noted that in samples inoculated with activated sludge, an amount of TDBPP equivalent to 2.4 times its dissolved concentration was degraded over five days, based on the measurement of increased bromide content. nih.gov This suggests that while rapid mineralization is unlikely, microbial action can initiate the breakdown of the parent compound in biologically active environments like wastewater treatment facilities.

While data on the biotransformation of TDBPP in a wide range of non-human environmental organisms are limited, extensive research in mammalian models (rats) provides significant insight into its metabolic pathways, which are often conserved across species to some degree.

In vivo studies show that TDBPP is rapidly and extensively metabolized following absorption. nih.gov Very little of the parent compound is excreted unchanged, indicating efficient biotransformation. nih.gov The metabolism is primarily mediated by cytochrome P-450 enzymes in the liver.

The primary biotransformation pathway involves the oxidative debromination of one of the 2,3-dibromopropyl chains. This process leads to the formation of a major and persistent metabolite, Bis(2,3-dibromopropyl) phosphate (BBPP) . This metabolite is found in significant concentrations in blood and various tissues.

Further metabolism can occur through several routes. The parent compound or its metabolites can undergo hydrolysis and dehydrobromination, leading to a number of downstream products. In vitro studies using rat liver microsomes have also identified 2-bromoacrolein as a metabolite, formed through oxidation at the terminal carbon of a propyl chain.

Table 3: Key Biotransformation Products of TDBPP (from mammalian studies)

MetaboliteFormation PathwayReference
Bis(2,3-dibromopropyl) phosphate (BBPP)Primary metabolite from oxidative debromination of TDBPP
2,3-DibromopropanolHydrolysis of a propyl chain
2-BromoacroleinOxidation at the terminal carbon of a propyl chain
2-Bromo-2-propenyl-2,3-dibromopropyl phosphateDehydrobromination
Bis(2-bromo-2-propenyl) phosphateDehydrobromination
2,3-Dibromopropyl phosphateFurther hydrolysis

While these specific pathways have been elucidated in mammalian systems, the fundamental processes of oxidation and hydrolysis are common in the metabolism of foreign compounds in many aquatic and terrestrial organisms. Therefore, it is plausible that similar metabolites, particularly BBPP, are formed in other non-human organisms exposed to TDBPP in the environment.

Environmental Transport Processes

The movement of Tris(2,3-dibromopropyl) phosphate through the environment is governed by several interconnected processes, including volatilization, sorption, and long-range transport.

Tris(2,3-dibromopropyl) phosphate has low volatility . Direct photolysis is not considered a major degradation pathway as it does not significantly absorb sunlight at wavelengths greater than 290 nm industrialchemicals.gov.au. However, if it does partition to the atmosphere, it has the potential to react with hydroxyl radicals industrialchemicals.gov.au. Despite its low volatility, TDBPP has been detected in ambient air samples, particularly near industrial facilities that manufactured organobromine compounds nih.govhealthvermont.gov. This suggests that volatilization from treated products or industrial emissions can contribute to its atmospheric presence, leading to subsequent deposition onto soil and water surfaces.

Due to its low water solubility, Tris(2,3-dibromopropyl) phosphate has a tendency to adsorb to particulate matter and sediment in aquatic environments who.int. The estimated log Koc (organic carbon-water (B12546825) partition coefficient) values for TDBPP are 3.29 and 3.90, which indicate a strong affinity for soil and sediment industrialchemicals.gov.au. This strong sorption behavior suggests that soil and sediment are significant sinks for TDBPP in the environment industrialchemicals.gov.au. When released into water, a substantial portion of TDBPP is expected to partition to the sediment compartment industrialchemicals.gov.au.

The physicochemical properties of Tris(2,3-dibromopropyl) phosphate, such as its high octanol-water partition coefficient (Kow) and octanol-air partition coefficient (Koa), suggest a potential for long-range environmental transport nih.gov. Although not as volatile as some other persistent organic pollutants, its presence in remote locations like the Arctic indicates that it can be transported over long distances nih.gov. This transport is likely facilitated by its association with atmospheric particulates. The detection of TDBPP in seawater samples from the Yellow and East China Seas further supports the potential for oceanic transport healthvermont.gov.

The distribution of Tris(2,3-dibromopropyl) phosphate in the environment is dictated by its partitioning behavior between air, water, soil, and biota. The n-octanol/water partition coefficient (log Pow) for TDBPP is 3.02, indicating its lipophilic nature and tendency to accumulate in fatty tissues of organisms who.int. Fugacity modeling predicts that TDBPP tends to remain in the environmental compartment to which it is released, with the exception of air industrialchemicals.gov.au. If released to air, significant amounts are still expected to be found in water and soil industrialchemicals.gov.au. Generally, soil is predicted to be the most significant environmental sink for TDBPP, unless the release is directly and entirely to water, in which case sediment becomes a major reservoir industrialchemicals.gov.au.

The following table summarizes the key partitioning coefficients for Tris(2,3-dibromopropyl) phosphate:

Partition CoefficientValueIndication
Log Pow 3.02Lipophilic, potential for bioaccumulation who.int
Log Koc 3.29 - 3.90Strong sorption to soil and sediment industrialchemicals.gov.au

Bioaccumulation and Trophic Transfer in Non Human Biota

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the net uptake of a chemical by an organism from all possible environmental sources, including water, sediment, and diet. epa.gov The potential for a substance to bioaccumulate is a key factor in assessing its environmental risk. For TDBPP, it is generally not expected to significantly bioaccumulate in aquatic organisms. nih.gov

Uptake and Depuration Kinetics in Aquatic Biota (e.g., Fish, Shellfish)

Uptake and depuration kinetics describe the rates at which a chemical is absorbed and subsequently eliminated by an organism. These processes are often modeled using first-order kinetics. service.gov.uk The uptake phase involves the absorption of the chemical from the environment (e.g., across gills or through diet), while the depuration phase involves the elimination of the chemical through processes like metabolic transformation, excretion, and growth dilution. service.gov.uk

Studies on various organophosphate esters demonstrate that uptake into aquatic organisms like Daphnia magna can be rapid, often reaching a steady state within hours or days. nih.govresearchgate.net The subsequent depuration can also occur quickly once the organism is transferred to a clean environment. researchgate.net While specific kinetic data for Tris(2,3-dibromopropyl) Phosphate-d15 is not available, the behavior of the parent compound and other organophosphates suggests that it would be taken up from the water column and diet, with elimination rates influenced by metabolic processes. nih.gov

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Environmental Species

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) are quantitative measures used to assess a chemical's tendency to accumulate in an organism.

BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, considering uptake from water only. epa.gov

BAF is a more comprehensive measure, representing the ratio of the chemical's concentration in the organism to its concentration in the ambient environment, accounting for uptake from all sources, including diet. researchgate.net

High BAF and BCF values indicate a greater potential for a chemical to accumulate. nih.gov For instance, the related compound Tris(2,3-dibromopropyl) isocyanurate (TBC) is noted for its high BCF, suggesting a potential for bioaccumulation. nih.govresearchgate.net However, for the parent compound TDBPP, the expectation is that it does not significantly bioaccumulate in aquatic life. nih.gov This suggests that its BCF and BAF values are likely low, although specific, empirically determined values for TDBPP and its deuterated form are not well-documented in existing literature.

Table 1: Illustrative Bioconcentration Factor (BCF) Categories for Organic Chemicals
BCF ValueBioaccumulation PotentialDescription
< 1,000Not Significantly BioaccumulativeThe chemical is not expected to build up to high levels in organisms relative to the water concentration. TDBPP is expected to fall into this category. nih.govresearchgate.net
1,000 - 5,000BioaccumulativeThe chemical has a moderate potential to accumulate in organisms.
> 5,000Highly BioaccumulativeThe chemical has a high potential to concentrate in aquatic life, posing a greater ecological risk.

Biotransformation Processes in Organisms (Non-Human)

Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds (xenobiotics). This can lead to either detoxification and enhanced excretion or, in some cases, metabolic activation to more toxic forms.

Metabolic Pathways and Metabolite Formation in Non-Mammalian Systems

In non-mammalian systems, organophosphate flame retardants undergo various metabolic transformations. For example, in the freshwater invertebrate Daphnia magna, triphenyl phosphate (B84403) (TPHP) is metabolized into products such as diphenyl phosphate and hydroxylated triphenyl phosphate. researchgate.net These processes typically involve Phase I reactions (like oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation). researchgate.net

For TDBPP, a key metabolic pathway involves oxidation mediated by cytochrome P-450 enzymes. nih.gov This process can lead to the formation of metabolites such as bis(2,3-dibromopropyl) phosphate (Bis-BP), which is implicated in the compound's toxicity. nih.gov While these pathways have been primarily studied in mammals, similar enzymatic systems exist in non-mammalian wildlife, suggesting that analogous metabolic routes likely occur in aquatic and terrestrial organisms.

Deuterated Tracers for Elucidating Biotransformation Pathways (e.g., this compound)

Deuterated compounds like this compound are invaluable tools in toxicology and metabolic research. nih.gov Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. nih.gov By strategically replacing hydrogen atoms with deuterium on a molecule, scientists can trace its metabolic fate using sensitive analytical techniques like mass spectrometry. nih.gov

A pivotal study on TDBPP metabolism in rats utilized deuterated analogs to clarify its biotransformation. nih.gov Researchers administered TDBPP with deuterium substituted at specific carbon positions. The key findings from this research include:

Kinetic Isotope Effect : The substitution of hydrogen with the heavier deuterium atom can slow down the rate of chemical reactions where a carbon-hydrogen bond is broken. This "kinetic isotope effect" was observed in the metabolism of TDBPP. nih.gov

Reduced Metabolite Formation : Substitution with deuterium at either carbon-2 or carbon-3 of the propyl chain significantly decreased the plasma concentration of the major metabolite, Bis-BP. nih.gov

Decreased Toxicity Markers : The extent of covalent binding of TDBPP metabolites to kidney proteins, a marker of toxicity, was reduced by over 80% with the deuterated analogs. nih.gov

These results demonstrated that P-450-mediated oxidation is a critical step in the formation of Bis-BP and that this metabolite is subsequently responsible for significant toxic effects. nih.gov The use of deuterated tracers was essential in confirming these metabolic pathways.

Table 2: Effect of Deuterium Substitution on TDBPP Metabolism in Male Wistar Rats
Compound AdministeredParameter MeasuredResult/ObservationReference
TDBPP (unlabeled)Renal Covalent Protein Binding2495 ± 404 pmol/mg protein nih.gov
TDBPP (deuterium at carbon-2)Renal Covalent Protein BindingDecreased by 82% nih.gov
TDBPP (deuterium at carbon-3)Renal Covalent Protein BindingDecreased by 84% nih.gov
TDBPP (deuterium at carbon-2)Area Under the Curve for Bis-BP Plasma ConcentrationDecreased by 48% nih.gov
TDBPP (deuterium at carbon-3)Area Under the Curve for Bis-BP Plasma ConcentrationDecreased by 57% nih.gov

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants through a food web. Biomagnification is a specific type of trophic transfer where the concentration of a contaminant increases in organisms at successively higher trophic levels. epa.gov

The potential for organophosphate flame retardants to biomagnify is complex and can vary significantly based on the specific chemical, the ecosystem, and the species within the food web. researchgate.netacs.org Some studies have reported biomagnification of certain organophosphates in marine food webs, indicated by Trophic Magnification Factors (TMFs) greater than one. acs.org However, other research has shown trophic dilution (TMF < 1), where concentrations decrease up the food chain. researchgate.net

The trophic transfer behavior of a chemical is influenced by its physicochemical properties, such as its lipophilicity (affinity for fats), and its resistance to metabolic degradation. nih.gov For TDBPP, its expected low bioaccumulation potential suggests that it is unlikely to significantly biomagnify in most food webs. nih.gov Its susceptibility to metabolism would further reduce its persistence and ability to be transferred to higher trophic levels. The biomagnification potential of this compound has not been specifically studied, but it is expected to be similar to or lower than the parent compound due to potential kinetic isotope effects on its metabolism.

Trophic Magnification Factors (TMFs) in Aquatic Food Chains

Trophic Magnification Factors (TMFs) are a crucial metric for quantifying the biomagnification potential of a chemical within a food web. A TMF greater than 1 indicates that the concentration of the substance increases as it moves up through the trophic levels, signifying biomagnification. Conversely, a TMF less than 1 suggests trophic dilution, where the concentration decreases at higher trophic levels.

Data on this compound:

Currently, there are no published studies that have determined the Trophic Magnification Factor specifically for this compound in any aquatic food chain. Research on the non-deuterated TDBPP also indicates a low potential for bioaccumulation.

To illustrate the concept of TMFs, the following interactive data table presents hypothetical TMF values for a generic aquatic food chain. This table demonstrates how TMFs are used to interpret the biomagnification potential of a substance.

Illustrative Trophic Magnification Factors in a Hypothetical Aquatic Food Chain

Trophic Level Organism Hypothetical Concentration (ng/g lipid weight) Trophic Magnification Factor (TMF) Interpretation
1 Phytoplankton 5 - Baseline
2 Zooplankton 12 2.4 Biomagnification
3 Small Fish 30 2.5 Biomagnification

Note: The data in this table is for illustrative purposes only and does not represent actual measured values for this compound.

In contrast to the hypothetical data, studies on other brominated and organophosphate flame retardants have shown varied TMFs. For instance, some novel brominated flame retardants (NBFRs) have exhibited TMFs ranging from 0.43 to 1.32 in Arctic marine food webs, with most showing a potential for trophic dilution. acs.orgnih.gov In other studies, certain organophosphate flame retardants (OPFRs) have shown TMFs ranging from 1.06 to 2.52, indicating a potential for biomagnification in marine food webs. acs.org For example, triphenyl phosphate (TPHP) has been found to biomagnify with a TMF of 1.55 in some estuarine food webs. nih.gov These examples highlight the compound-specific nature of trophic magnification.

Conceptual Models for Bioaccumulation Dynamics

The bioaccumulation of a chemical in an organism is a dynamic process governed by several factors, including the physicochemical properties of the compound, the physiology of the organism, and ecological interactions. Conceptual models help to understand and predict the extent of bioaccumulation.

For organophosphate flame retardants, bioaccumulation is influenced by a complex interplay of uptake, elimination, and metabolic transformation. The primary routes of uptake in aquatic organisms are through respiratory surfaces (e.g., gills) and dietary intake. The octanol-water partition coefficient (Kow) is a key parameter used to predict the lipophilicity of a compound; however, for some organophosphate flame retardants, a simple linear relationship between log Kow and bioaccumulation is not always observed. acs.org

Metabolic transformation can significantly reduce the bioaccumulation potential of a compound. Organisms, particularly vertebrates, possess enzyme systems that can metabolize foreign compounds, often rendering them more water-soluble and easier to excrete. The rate of metabolism versus the rate of uptake is a critical determinant of the ultimate concentration in an organism. acs.org

The following interactive data table outlines the key parameters and processes that are typically included in conceptual models of bioaccumulation for organic contaminants like flame retardants.

Key Parameters in Conceptual Models of Bioaccumulation

Parameter/Process Description Influence on Bioaccumulation
Uptake Rate (ku) The rate at which a chemical is absorbed by an organism from its environment (water, sediment) and diet. Higher uptake rates lead to increased bioaccumulation.
Elimination Rate (ke) The rate at which a chemical is lost from an organism through processes like excretion and passive diffusion. Higher elimination rates lead to decreased bioaccumulation.
Metabolic Transformation Rate (km) The rate at which a chemical is broken down into metabolites within the organism. Higher metabolic rates generally lead to decreased bioaccumulation of the parent compound. acs.org
Growth Rate (kg) The rate of increase in the organism's biomass. Growth can lead to a "dilution" of the chemical concentration in the organism's tissues.
Octanol-Water Partition Coefficient (Kow) A measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. Higher Kow values are often associated with a higher potential for bioaccumulation, although this relationship can be complex for some compounds. acs.org

| Trophic Level | The position of an organism in a food web. | For biomagnifying substances, concentrations increase with increasing trophic level. |

Environmental Modeling and Predictive Frameworks for Tris 2,3 Dibromopropyl Phosphate

Aquatic Transport and Dispersion Models

Once a chemical enters a water body, aquatic transport and dispersion models are used to predict its movement, dilution, and fate. These models simulate key physical processes such as:

Advection: The transport of the substance with the bulk flow of the water (currents).

Dispersion: The spreading of the substance due to turbulence and molecular diffusion.

Partitioning: The distribution of the chemical between the water column, suspended sediments, and bottom sediments.

Degradation: Chemical and biological breakdown processes.

Volatilization: The transfer from the water surface to the atmosphere.

For Tris(2,3-dibromopropyl) phosphate (B84403), modeling has estimated that when released to surface water, it is expected to volatilize, with a calculated half-life of 4 days in a model river and 38 days in a model lake. nih.gov The compound's tendency to bind to soil and sediment is also a critical parameter in these models. nih.gov The detection of TBPP in Arctic rivers at concentrations of 100 to 200 pg/L highlights its capacity for long-range transport within aquatic systems, underscoring the importance of these predictive models for understanding contamination in remote regions. nih.gov The widespread presence of brominated flame retardants in aquatic environments, from water and sediment to organisms, is a significant concern that these models help to quantify and predict. nih.gov

Atmospheric Transport Models

Atmospheric transport models are used to simulate the movement of pollutants after their release into the air. These models are vital for understanding the potential for long-range transport of persistent organic pollutants (POPs) like Tris(2,3-dibromopropyl) phosphate. nih.govpbl.nl Key model components include emission sources, transport by wind, atmospheric chemistry, and deposition processes (both wet and dry). researchgate.net

Past environmental releases of TBPP have occurred from textile finishing plants and through the laundering of treated products. nih.gov Once in the atmosphere, TBPP is expected to exist primarily in the vapor phase and react with photochemically produced hydroxyl radicals. The estimated half-life for this reaction is approximately 14 hours at 25°C. nih.gov This relatively short atmospheric half-life suggests that degradation is a significant removal process, but the persistence of the compound allows for transport away from source regions before complete breakdown. Three-dimensional (3-D) dynamical transport models, which incorporate meteorological data, are used to simulate the complex pathways of POPs on a hemispheric or global scale. researchgate.net These models account for cycles of deposition and re-emission from surfaces like soil and water, which can contribute to the "multi-hop" transport of these compounds to remote areas like the Arctic. researchgate.netresearchgate.net

Table 2: Estimated Environmental Half-Lives for Tris(2,3-dibromopropyl) Phosphate This table summarizes the estimated persistence of the compound in different environmental compartments, which is a critical input for transport and fate models.


Bioaccumulation and Food Web Models

Bioaccumulation models are designed to predict the uptake and accumulation of chemicals in organisms from their environment and diet. These models are critical for assessing the potential for a substance to concentrate in living tissues and biomagnify through the food web. Key parameters used in these models include the octanol-water partition coefficient (Log Kow), which indicates a chemical's lipophilicity, and biotransformation (metabolism) rates. nih.gov

For Tris(2,3-dibromopropyl) phosphate, the evidence suggests that the compound is not expected to bioaccumulate to a significant extent. nih.gov This is attributed to a relatively rapid rate of depuration (elimination) from the body. Studies in rats have shown that TBPP is rapidly metabolized, and the clearance half-life of its radioactivity from most tissues is between 2.5 and 3.8 days. inchem.orgwho.int While the parent compound disappears quickly, metabolites can persist for longer periods. who.int

Despite the low bioaccumulation potential of the parent compound, food web models remain important for the broader class of organophosphate flame retardants (OPFRs). Some OPFRs do exhibit biomagnification, and there is evidence of "pseudo-biomagnification" of their metabolites, which can be formed within organisms at higher trophic levels. nih.govresearchgate.net Therefore, models that incorporate metabolic pathways are essential for a complete picture of the risk posed by these compounds and their transformation products in the food web.

Integration of Analytical Data from Tris(2,3-dibromopropyl) Phosphate-d15 into Model Validation

The reliability of any environmental model is contingent on its validation—a process of comparing model predictions against real-world, empirical data. High-quality, accurate measurements of environmental concentrations are therefore indispensable. This is where isotopically labeled internal standards, such as this compound, become critically important.

This compound is a form of the molecule where 15 hydrogen atoms have been replaced with their heavier stable isotope, deuterium (B1214612). In environmental analysis, particularly using methods like gas chromatography-mass spectrometry (GC-MS), deuterated standards are invaluable tools for achieving precision and accuracy. clearsynth.com They are added to an environmental sample (e.g., water, soil, or tissue) at a known concentration before extraction and analysis.

The key advantages of using a deuterated internal standard like this compound include:

Compensation for Matrix Effects: Complex environmental samples contain many interfering compounds that can enhance or suppress the analytical signal. Since the deuterated standard is chemically almost identical to the target analyte, it experiences the same interferences, allowing for accurate correction. clearsynth.comnih.gov

Correction for Analyte Loss: During sample preparation (extraction, cleanup), some of the target analyte is inevitably lost. The deuterated standard is lost at the same rate, so by measuring how much of the standard is recovered, analysts can accurately calculate the original concentration of the native compound in the sample. nih.gov

Improved Robustness and Reliability: Using a deuterated standard ensures that the analytical method is robust and yields reliable, quantifiable data. clearsynth.com

The highly accurate concentration data generated using this compound serves as the "ground truth" for validating the predictive models discussed above. For example, if an aquatic transport model predicts a concentration of 50 pg/L in a specific river, environmental scientists can collect samples from that river, analyze them using this compound as an internal standard, and compare the measured concentration to the model's output. A close match between the predicted and measured values increases confidence in the model's accuracy and its utility for predicting concentrations in other, unsampled locations. Discrepancies, on the other hand, can help to refine the model's parameters and assumptions, leading to improved predictive capabilities.

Table of Compounds

Knowledge Gaps and Future Research Directions

Refinement of Analytical Methods for Ultra-Trace Quantification and Novel Matrices

The accurate measurement of TDBPP in the environment is fundamental to assessing its risk. Current analytical methods, often employing gas chromatography-mass spectrometry (GC-MS), rely heavily on the use of deuterated internal standards like Tris(2,3-dibromopropyl) Phosphate-d15 for precise and accurate quantification. clearsynth.comnih.gov These standards are crucial for correcting variations in sample preparation and instrumental analysis. clearsynth.comnih.gov

However, significant challenges remain. Future research must focus on enhancing the sensitivity of these methods to achieve ultra-trace quantification, enabling the detection of TDBPP at environmentally relevant concentrations, which can be as low as picograms per liter (pg/L) in water samples. nih.gov Furthermore, the increasing diversity of environmental samples, or "novel matrices," such as microplastics, e-waste, and various biological tissues, presents unique analytical hurdles due to complex matrix effects. nih.gov The development of robust extraction and clean-up protocols for these matrices is essential. Research should aim to validate methods that ensure high recovery and minimal interference, where this compound will continue to be a vital tool for ensuring analytical accuracy. mdpi.com

Table 1: Challenges and Future Directions in Analytical Method Refinement

ChallengeFuture Research Direction
Low Environmental Concentrations Develop methods with lower detection limits (sub-pg/L) for ultra-trace analysis.
Complex and Novel Matrices Optimize extraction and clean-up procedures for samples like e-waste and biota.
Matrix Effects Investigate and compensate for matrix-induced signal suppression or enhancement.
Method Validation Conduct inter-laboratory studies to ensure the robustness and reliability of new methods.

Comprehensive Global Monitoring and Spatiotemporal Trend Analysis

While TDBPP has been banned or restricted in many countries for decades, its persistence and continued release from old products and waste streams necessitate comprehensive global monitoring. who.intnih.gov Studies have detected organophosphate flame retardants (OPFRs), the class of chemicals to which TDBPP belongs, in various environmental compartments worldwide, including remote regions like the Arctic. nih.gov This indicates the potential for long-range environmental transport. acs.org

Future research should establish a coordinated global monitoring network to systematically collect data on TDBPP concentrations in air, water, soil, and sediment. Such a program would enable a thorough analysis of spatiotemporal trends, revealing how concentrations vary geographically and over time. This data is critical for evaluating the effectiveness of past regulations and identifying ongoing sources of pollution. mdpi.com In these monitoring studies, this compound is indispensable as a surrogate standard to ensure the comparability and accuracy of data generated by different laboratories across the globe. nih.gov

Elucidation of Specific Abiotic and Biotic Transformation Mechanisms and Products

The environmental fate of TDBPP is governed by various transformation processes. Abiotic degradation, such as photolysis (breakdown by light), and biotic degradation, mediated by microorganisms, can alter the chemical structure of TDBPP, potentially leading to the formation of transformation products that may have their own toxicological properties. nih.govresearchgate.net While TDBPP is not considered readily biodegradable, it can undergo transformation under certain conditions.

A significant knowledge gap exists in identifying the specific transformation pathways and the resulting products. Laboratory and field studies are needed to investigate how factors like sunlight intensity, temperature, and microbial community composition influence the rate and mechanism of TDBPP degradation. mdpi.com The use of this compound in such studies can be invaluable. By "spiking" environmental samples with the deuterated standard, researchers can trace its transformation and more easily identify the resulting deuterated metabolites, aiding in the elucidation of the complex degradation pathways of the parent compound. nih.gov

Advanced Modeling for Predictive Environmental Behavior

Predictive environmental models are essential tools for understanding the long-term fate and transport of contaminants like TDBPP. acs.org These models use physicochemical properties and environmental data to simulate the distribution of a chemical in different environmental compartments (air, water, soil, biota).

Current models for OPFRs often have limitations and require more accurate input data for validation. acs.org Future research should focus on developing more sophisticated, high-resolution models that can better predict the global transport and environmental concentrations of TDBPP. acs.org A critical component of this effort is the generation of high-quality monitoring data, which is used to calibrate and validate the models. The accuracy of this data is significantly enhanced by the use of this compound during analysis, thereby improving the reliability of the predictive models. asme.org

Expanded Research on Bioaccumulation and Trophic Transfer Across Diverse Ecosystems

The potential for TDBPP to accumulate in living organisms (bioaccumulation) and become more concentrated at higher levels of the food chain (trophic transfer or biomagnification) is a significant environmental concern. acs.orgresearchgate.net Studies on other OPFRs have shown that they can bioaccumulate in aquatic and terrestrial organisms. acs.orgnih.gov

While some data exists, there is a need for expanded research on the bioaccumulation of TDBPP in a wider variety of species and across diverse ecosystems, from aquatic food webs in contaminated sites to terrestrial food chains. nih.gov Such studies should investigate how factors like species metabolism and feeding habits influence bioaccumulation. researchgate.net Accurate quantification of TDBPP in biological samples like fish tissue, bird eggs, and marine mammals is crucial for this research. The use of this compound as an internal standard during sample analysis is fundamental to obtaining the reliable concentration data needed to calculate bioaccumulation factors and assess trophic transfer. clearsynth.comnih.gov

Table 2: Key Parameters in Bioaccumulation Research

ParameterDescriptionRole of this compound
Bioaccumulation Factor (BAF) Ratio of the chemical concentration in an organism to that in the surrounding environment.Ensures accurate measurement of the concentration in the organism.
Biota-Sediment Accumulation Factor (BSAF) Ratio of the lipid-normalized chemical concentration in an organism to the organic carbon-normalized concentration in sediment.Enables reliable quantification of the chemical in both biota and sediment.
Trophic Magnification Factor (TMF) Measures the change in chemical concentration per trophic level in a food web.Critical for the precise determination of concentrations across multiple trophic levels.

Application of Deuterated Analogs (this compound) for Tracing Environmental Pathways

The primary and most critical application of this compound is its use as an internal standard in isotope dilution mass spectrometry. clearsynth.comnih.gov This analytical technique is the gold standard for quantifying trace levels of organic pollutants in complex environmental samples. By adding a known amount of the deuterated analog to a sample before extraction and analysis, scientists can account for the loss of the target analyte during sample processing, thereby achieving highly accurate and precise measurements. asme.org

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Tris(2,3-dibromopropyl) Phosphate (TDBPP), and how can deuterated analogs (e.g., TDBPP-d15) be synthesized for isotopic tracing?

  • Methodological Answer : Synthesis of TDBPP involves esterification of 2,3-dibromopropanol with phosphorus oxychloride under controlled anhydrous conditions. Patents (e.g., US 2574515) describe stepwise bromination and phosphorylation steps to achieve high purity . For deuterated analogs like TDBPP-d15, isotopic labeling typically replaces hydrogen atoms in the propyl groups with deuterium via deuterated precursors (e.g., 2,3-dibromo-propanol-d15) during synthesis. Reaction conditions (e.g., solvent, catalyst) must be optimized to minimize isotopic dilution .

Q. Which analytical techniques are most effective for quantifying TDBPP and its deuterated forms in environmental or biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to TDBPP’s high bromine content and low volatility. For deuterated analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., TDBPP-d15) improves sensitivity and reduces matrix interference. Calibration curves must account for deuterium isotope effects on retention times .

Q. What safety protocols are critical when handling TDBPP in laboratory settings?

  • Methodological Answer : TDBPP is a probable carcinogen (IARC Group 2A) and reproductive toxin. Work must occur in a fume hood with PPE (gloves, lab coat, eye protection). Designated storage areas should be marked, and spills decontaminated using activated carbon or alkaline hydrolysis. Training on emergency procedures (e.g., skin/eye exposure protocols) is mandatory .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported carcinogenicity data for TDBPP across different in vivo models?

  • Methodological Answer : Contradictions in carcinogenicity (e.g., kidney vs. liver tumors) may arise from species-specific metabolic pathways or dosing regimens. Comparative toxicokinetic studies using isotopically labeled TDBPP-d15 can track metabolite distribution. Dose-response modeling and physiologically based pharmacokinetic (PBPK) simulations should be integrated to extrapolate interspecies differences .

Q. What experimental designs are optimal for studying TDBPP’s environmental degradation pathways and persistence?

  • Methodological Answer : Use factorial design experiments to evaluate degradation under variables like UV exposure, pH, and microbial activity. Advanced techniques include:

  • Hydrolysis Studies : Monitor degradation products (e.g., dibromopropanol) via LC-HRMS.
  • Photolysis : Simulate solar radiation in photoreactors and quantify intermediates using QTOF-MS.
  • Microcosm Models : Assess biodegradation in soil/water systems with stable isotope probing (SIP) using TDBPP-d15 .

Q. How can researchers address methodological challenges in detecting TDBPP metabolites in human biomonitoring studies?

  • Methodological Answer : Metabolites like dibromopropyl phosphate are polar and require derivatization for GC-MS analysis. Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery. For high-throughput studies, employ suspect screening workflows with HRMS libraries and confirm with deuterated analogs to reduce false positives .

Q. What regulatory frameworks govern TDBPP’s use in research, and how do they impact experimental design?

  • Methodological Answer : TDBPP is classified under GHS as Acute Aquatic Toxicity Category 1 and Skin Irritant Category 2. Compliance with OSHA’s Hazard Communication Standard (HCS) requires proper labeling and SDS documentation. For environmental studies, adherence to EPA’s Toxic Substances Control Act (TSCA) mandates reporting degradation products .

Q. What are the limitations of current toxicokinetic models for TDBPP, and how can deuterated isotopes improve predictive accuracy?

  • Methodological Answer : Existing models often lack data on tissue-specific metabolism and enterohepatic recirculation. Using TDBPP-d15 in mass balance studies allows precise quantification of absorption, distribution, and excretion rates. Compartmental modeling paired with Bayesian statistics can refine parameter estimates for human health risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.